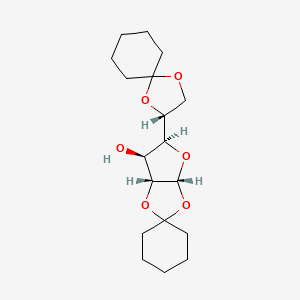

1,2:5,6-Di-O-cyclohexylidene-a-D-glucofuranose

Overview

Scientific Research Applications

-

Scientific Field : Organic Chemistry

- Application Summary : “1,2:5,6-Di-O-cyclohexylidene-a-D-glucofuranose” is a type of protected carbohydrate that can be used as a starting material in various organic synthesis reactions .

- Methods of Application : This compound can be used in reactions to prepare biologically active compounds and chiral carbohydrate synthons . The specific methods of application and experimental procedures would depend on the particular synthesis reaction being performed.

- Results or Outcomes : The outcomes of using this compound as a starting material would vary depending on the specific synthesis reaction. In general, it allows for the preparation of complex organic molecules with specific stereochemistry .

-

Scientific Field : Dithiophosphorylation Reactions

- Application Summary : “1,2:5,6-Di-O-cyclohexylidene-D-mannitol” and its bis(trimethylsilyl) ether have been used in dithiophosphorylation reactions .

- Results or Outcomes : The outcomes of using this compound in dithiophosphorylation reactions would depend on the specific reaction conditions and reactants used .

-

Scientific Field : Polymer Chemistry

- Application Summary : This compound can be used in the synthesis of new glyco-copolymers . These polymers contain sugar moieties and are considered useful for a variety of applications, especially in biotechnology, smart packaging, and biomedicine .

- Methods of Application : A facile free-radical polymerization technique is utilized for glyco-copolymers synthesis in the presence of benzoyl peroxide (BPO) as an initiator .

- Results or Outcomes : The successful synthesis of glyco-copolymers is confirmed by the absence of any peaks in the region related to vinylic protons in proton nuclear magnetic resonance (1H NMR) spectroscopy analysis .

-

Scientific Field : Organic Synthesis

- Application Summary : “1,2:5,6-Di-O-cyclohexylidene-a-D-glucofuranose” can be used as a starting material to prepare biologically active L-acovenose, 6-deoxy-L-idose, and carbanucleoside enantiomers .

- Methods of Application : This compound can be used in reactions with acetylene using superbase catalytic systems to prepare vinyl ether-based chiral carbohydrate synthons .

- Results or Outcomes : The outcomes of using this compound as a starting material would vary depending on the specific synthesis reaction .

-

Scientific Field : Carbohydrate Chemistry

- Application Summary : This compound can be used as a starting material in the synthesis of various other carbohydrates .

- Methods of Application : The specific methods of application and experimental procedures would depend on the particular carbohydrate synthesis reaction being performed .

- Results or Outcomes : The outcomes of using this compound as a starting material would vary depending on the specific synthesis reaction .

-

Scientific Field : Biomedicine

- Application Summary : The glyco-copolymers synthesized using this compound are expected to be good candidates for biomedicinal applications .

- Methods of Application : A facile free-radical polymerization technique is utilized for glyco-copolymers synthesis in the presence of benzoyl peroxide (BPO) as an initiator .

- Results or Outcomes : The successful synthesis of glyco-copolymers is confirmed by the absence of any peaks in the region related to vinylic protons in proton nuclear magnetic resonance (1H NMR) spectroscopy analysis .

properties

IUPAC Name |

(3aR,5S,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O6/c19-13-14(12-11-20-17(22-12)7-3-1-4-8-17)21-16-15(13)23-18(24-16)9-5-2-6-10-18/h12-16,19H,1-11H2/t12-,13+,14-,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYVZLZWQFLSDZ-YIDVYQOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC(O2)C3C(C4C(O3)OC5(O4)CCCCC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)OC[C@@H](O2)[C@@H]3[C@@H]([C@@H]4[C@H](O3)OC5(O4)CCCCC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428106 | |

| Record name | (3a'R,6'S,6a'R)-5'-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-ol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2:5,6-Di-O-cyclohexylidene-a-D-glucofuranose | |

CAS RN |

23397-76-4 | |

| Record name | (3a'R,6'S,6a'R)-5'-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-ol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

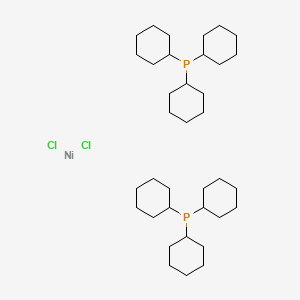

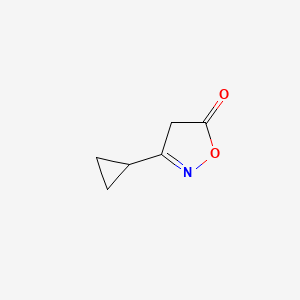

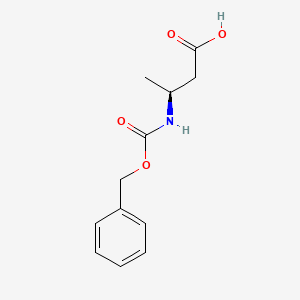

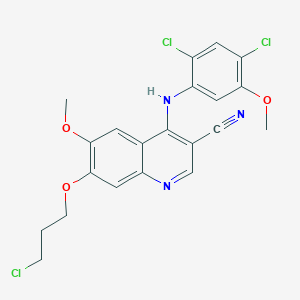

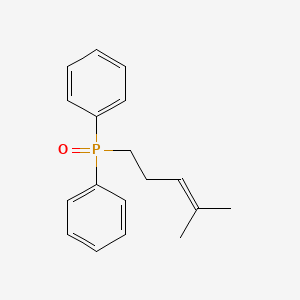

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B1353626.png)

![(6R-trans)-[[2-[(diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]triphenylphosphonium iodide](/img/structure/B1353631.png)